1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine
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Overview
Description
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is an organic compound that belongs to the class of piperidines and piperazines It is characterized by the presence of a piperazine ring substituted with a 2,2,6,6-tetramethylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with piperazine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperazine, followed by nucleophilic substitution with 2,2,6,6-tetramethylpiperidine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxone, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of the compound.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical processes. Its unique structure allows it to participate in redox reactions, stabilize free radicals, and modulate enzyme activities .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the piperazine ring.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative with a methacrylamide group instead of the piperazine ring.
(2,2,6,6-Tetramethylpiperidin-4-yl)acetic acid hydrochloride: A compound with an acetic acid group attached to the tetramethylpiperidine moiety.
Uniqueness
1-(2,2,6,6-Tetramethylpiperidin-4-yl)piperazine is unique due to the combination of the piperazine and tetramethylpiperidine rings, which imparts distinct chemical and physical properties. This dual-ring structure enhances its stability, reactivity, and potential for diverse applications in various fields.
Properties
Molecular Formula |
C13H27N3 |
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Molecular Weight |
225.37 g/mol |
IUPAC Name |
1-(2,2,6,6-tetramethylpiperidin-4-yl)piperazine |
InChI |
InChI=1S/C13H27N3/c1-12(2)9-11(10-13(3,4)15-12)16-7-5-14-6-8-16/h11,14-15H,5-10H2,1-4H3 |
InChI Key |
ACNDRMHKUIQIOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N2CCNCC2)C |
Origin of Product |
United States |
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